![molecular formula C8H7BrN2O B1531023 4-Bromo-5-methoxy-1H-indazole CAS No. 1192004-62-8](/img/structure/B1531023.png)
4-Bromo-5-methoxy-1H-indazole
Overview
Description
“4-Bromo-5-methoxy-1H-indazole” is a chemical compound with the CAS Number: 1192004-62-8 . It has a molecular weight of 227.06 and its linear formula is C8H7BrN2O .
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-methoxy-1H-indazole” is represented by the linear formula C8H7BrN2O .
Physical And Chemical Properties Analysis
“4-Bromo-5-methoxy-1H-indazole” is a solid at room temperature . It should be stored sealed in a dry environment .
Scientific Research Applications
Medicinal Chemistry: Anticancer Applications
4-Bromo-5-methoxy-1H-indazole: has been identified as a key intermediate in the synthesis of compounds with potent anticancer activities . Researchers have synthesized derivatives that inhibit cell growth in various neoplastic cell lines, particularly effective against colon and melanoma cell lines. The indazole moiety is a common feature in these compounds, contributing to their ability to interfere with the proliferation of cancer cells.
Pharmaceutical Research: Development of Dual Inhibitors
In the pharmaceutical industry, 4-Bromo-5-methoxy-1H-indazole serves as a precursor for the preparation of dual inhibitors targeting the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are critical in cell signaling and their dysregulation is often associated with cancer. By inhibiting both pathways simultaneously, these compounds offer a promising approach to cancer therapy.
Synthetic Chemistry: Novel Synthesis Methods
The compound is utilized in synthetic chemistry to develop new methods for constructing the indazole ring system, which is a core structure in many biologically active molecules . Recent advances include transition metal-catalyzed reactions and reductive cyclization reactions, which have improved the efficiency and yield of indazole synthesis.
Biochemistry: Enzyme Inhibition
Indazole derivatives, including those derived from 4-Bromo-5-methoxy-1H-indazole , are studied for their role as enzyme inhibitors . They have been applied in the production of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors. These applications are crucial in the treatment of various diseases, including HIV/AIDS and Alzheimer’s disease.
Material Science: Functional Molecules
In material science, 4-Bromo-5-methoxy-1H-indazole is involved in the creation of functional molecules used in everyday applications . The indazole ring is a key component in these molecules, which can range from organic light-emitting diodes (OLEDs) to sensors and pharmaceuticals.
Industrial Applications: Chemical Intermediates
This compound is also significant in industrial applications where it is used as a chemical intermediate in the synthesis of various products . Its role in the production of complex organic molecules is vital for the development of new materials and drugs.
Safety And Hazards
The safety information for “4-Bromo-5-methoxy-1H-indazole” includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
Indazole-containing heterocyclic compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the future directions of “4-Bromo-5-methoxy-1H-indazole” could involve further exploration of its potential medicinal applications and development of new synthetic approaches.
properties
IUPAC Name |
4-bromo-5-methoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJMTCWSLYKVEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677496 | |
Record name | 4-Bromo-5-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxy-1H-indazole | |
CAS RN |
1192004-62-8 | |
Record name | 4-Bromo-5-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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